1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one
CAS No.: 1339721-29-7
Cat. No.: VC2941671
Molecular Formula: C12H9F3N2O
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339721-29-7 |
|---|---|
| Molecular Formula | C12H9F3N2O |
| Molecular Weight | 254.21 g/mol |
| IUPAC Name | 1-(1-benzylpyrazol-4-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C12H9F3N2O/c13-12(14,15)11(18)10-6-16-17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
| Standard InChI Key | BOPJLTKCQANWBD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)C(F)(F)F |
Introduction
1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound featuring a pyrazole ring substituted with a benzyl group and a trifluoromethyl ketone. This compound is significant in both chemical synthesis and biological research, serving as a valuable building block for more complex molecules and having potential applications in enzyme inhibition studies and receptor binding investigations.
Synthesis Methods
The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one typically employs the Friedel-Crafts acylation reaction. In this method, 1-benzyl-1H-pyrazole is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted under anhydrous conditions to avoid hydrolysis of the anhydride.
Applications and Biological Significance
This compound is a lead allosteric HIV-1 integrase inhibitor (ALLINI) analogue with potential applications in enzyme inhibition studies and receptor binding investigations. The trifluoromethyl ketone moiety enhances binding affinity and selectivity towards specific enzymes or receptors, making it a candidate for studies related to these biological processes.
Analytical Techniques
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed insights into its structural characteristics and purity levels. These techniques are essential for confirming the identity and quality of the synthesized compound.
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